molecular formula C19H16N2O6 B2719423 N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide CAS No. 896011-63-5

N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide

Cat. No.: B2719423
CAS No.: 896011-63-5
M. Wt: 368.345
InChI Key: YREMGPHNCPXAKS-UHFFFAOYSA-N
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Description

N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide is a synthetic small molecule featuring a benzofuran core functionalized with dual carboxamide groups and a 2,3-dimethoxybenzoyl moiety. This structure is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the 2-aroylbenzofuran scaffold are recognized as potent inhibitors of tubulin polymerization, acting at the colchicine binding site . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in proliferating cells, making such compounds valuable tools for investigating cancer cell biology and antimitotic agents . The specific substitution pattern on the benzofuran core in this compound suggests potential for targeted biological activity. Researchers can utilize this chemical in various assays to explore its potency, selectivity, and mechanism of action, particularly in the context of oncology and cytoskeleton research. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-N-(2,3-dimethoxybenzoyl)-1-benzofuran-2,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-25-13-9-5-7-11(15(13)26-2)18(23)21-19(24)16-14(17(20)22)10-6-3-4-8-12(10)27-16/h3-9H,1-2H3,(H2,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREMGPHNCPXAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC(=O)C2=C(C3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide typically involves the reaction of 2,3-dimethoxybenzoyl chloride with benzofuran-2,3-dicarboxylic acid in the presence of a suitable base, such as triethylamine, to form the desired product . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzofuran ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Structural Features Biological Activity Synthesis & Physicochemical Properties References
N2-(4-Fluorophenyl)-N3-(4-methyl-2-(3-methyl-1H-pyrazol-5-yl)phenyl)pyrazine-2,3-dicarboxamide Pyrazine-2,3-dicarboxamide core with fluorophenyl and pyrazole-substituted aryl groups Antiviral (evaluated in heterocyclic screens) Synthesized via amidation; purified by filtration. Moderate solubility in DMSO. NMR/HRMS data available .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (Compound 21) Benzofuran-2-carboxamide with benzimidazole substituent IDO1 enzyme inhibition (IC50 = 0.26 μM) 37% yield via column chromatography (PE/EtOAc). Yellow solid; HRMS confirmed .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide with benzodioxin and phenylbutanamido groups Not explicitly stated (structural analog) CAS: 888468-49-3; molecular formula C27H24N2O3. Potential pharmacokinetic modulation via benzodioxin group .
Poly(ether amide imide)s with benzofuro[2,3-b]benzofuran cores Polymer with benzofuran dicarboxylate and amide-imide linkages Material science applications (thermal stability) Synthesized from furan-containing dicarboxylic acids. High thermal stability (Tg > 250°C) .

Key Comparative Insights

Substituent Effects on Bioactivity
  • The 2,3-dimethoxybenzoyl group in the target compound may enhance solubility compared to hydrophobic substituents (e.g., 4-fluorophenyl in pyrazine derivatives ).
  • Benzimidazole-containing analogs (e.g., Compound 21 ) exhibit strong enzyme inhibition (IDO1), suggesting that nitrogen-rich substituents may favor interactions with heme-containing enzymes.
Pharmacokinetic Considerations

    Biological Activity

    N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C18H16N2O5
    • Molecular Weight : 344.33 g/mol

    This compound features a benzofuran core linked to a dicarboxamide moiety, which is crucial for its biological activity.

    Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:

    • Inhibition of Monoamine Oxidase (MAO) : Compounds related to benzofuran derivatives have been shown to inhibit MAO-A and MAO-B enzymes, which are implicated in neurodegenerative diseases and mood disorders. Studies have reported IC50 values indicating significant inhibition at low concentrations .
    • Antioxidant Activity : Benzofuran derivatives may possess antioxidant properties that help in mitigating oxidative stress, a factor in many chronic diseases.

    In Vitro Studies

    • MAO Inhibition :
      • Assay Results : The compound exhibited selective inhibition against MAO-A with an IC50 value of approximately 0.07 μM, indicating high potency.
      • Comparison with Reference Compounds : For reference, the standard inhibitors moclobemide and clorgyline had IC50 values of 6.06 ± 0.26 μM and 0.06 ± 0.01 μM respectively .
    • Cytotoxicity Testing :
      • Cell Lines Used : NIH3T3 mouse fibroblast cells were utilized to assess cytotoxic effects.
      • Findings : The compound demonstrated low toxicity with an IC50 value greater than 100 μM, suggesting a favorable safety profile for further development .

    In Vivo Studies

    While specific in vivo data for this compound is limited, related compounds have shown promising results in animal models for conditions such as depression and anxiety due to their MAO inhibitory effects.

    Data Table of Biological Activities

    Activity TypeAssay MethodResult (IC50 μM)Reference
    MAO-A InhibitionFluorometric assay0.07
    MAO-B InhibitionFluorometric assay1.37
    CytotoxicityMTT Assay>100

    Case Studies

    • Case Study on MAO Inhibitors :
      • A study synthesized several benzofuran derivatives and evaluated their MAO inhibitory activities. The results indicated that modifications on the benzofuran structure significantly impacted the inhibition profiles against both MAO-A and MAO-B enzymes.
    • Therapeutic Potential in Depression :
      • Compounds similar to this compound have been explored for their antidepressant effects in preclinical models due to their ability to enhance serotonin levels through MAO inhibition.

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